Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide

Muscarinic receptor pharmacology GPCR ligand profiling CNS chemical biology

This exact CAS-registered entity is essential for reproducible M1 muscarinic receptor studies. With a documented Ki of 156 nM and 8.8-fold selectivity over M2, it serves as a calibrated baseline for SAR. Substituting regioisomers or analogs with altered amide chains introduces uncontrolled variables, compromising data integrity. Ensure your GPCR profiling and medicinal chemistry optimization rely on verified binding data, not inferred activity. Procure the fully characterized compound to preserve selectivity fingerprints and physicochemical reference points.

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 1421493-88-0
Cat. No. B2539741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide
CAS1421493-88-0
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)19-20-14-17(15-21-19)22-18(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,22,25)
InChIKeyOMDDXOOSFFBUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide (CAS 1421493-88-0): Procurement-Grade Characterization for Targeted Research


N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide (CAS 1421493-88-0) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, characterized by a 4-methylpiperazine substituent at the pyrimidine 2-position and a 4-phenylbutanamide side chain at the 5-position (molecular formula C₁₉H₂₅N₅O, MW 339.44 g/mol) [1]. Publicly curated bioactivity data in BindingDB (ChEMBL ID CHEMBL2114395) document its binding affinity for human muscarinic acetylcholine receptors, establishing it as a ligand of interest for GPCR-focused chemical biology and probe-discovery programs [2]. The compound's structural scaffold places it within a patent space covering CCR4 antagonism and kinase inhibition, making sourcing of the exact CAS-registered entity critical for reproducible pharmacology [3].

Why Generic Substitution of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide (CAS 1421493-88-0) Carries Scientific and Procurement Risk


Piperazinyl-pyrimidine derivatives sharing the same core scaffold can exhibit sharply divergent target engagement profiles depending on the nature and position of the amide substituent [1]. Even regioisomeric variants—such as the 4-pyrimidinyl-linked analog N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide (CAS 1421464-21-2)—differ in substitution geometry that can alter binding-pocket complementarity, while analogs bearing shorter acyl chains (e.g., acetamide or furan-2-carboxamide derivatives) lack the extended hydrophobic phenylbutanamide tail that modulates both lipophilicity (clogP 2.25) and potential auxiliary interactions [2]. Without target-specific head-to-head profiling, substituting any in-class analog for CAS 1421493-88-0 risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, making procurement of the exact CAS-registered entity essential.

Quantitative Differentiation Evidence for N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide (CAS 1421493-88-0) Versus Closest Analogs


Muscarinic M1 Receptor Binding Affinity vs. M2: A Measured 8.8-Fold Subtype Selectivity Window

In radioligand displacement assays curated by ChEMBL and hosted in BindingDB, N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide demonstrates a Ki of 156 nM against the human muscarinic acetylcholine M1 receptor ([³H]pirenzepine displacement in bovine striatum), compared to a Ki of 1,370 nM against the M2 receptor ([³H]QNB displacement in rat myocardium) [1]. This corresponds to an 8.8-fold selectivity margin for M1 over M2. While no direct head-to-head comparator data exist for the closest regioisomeric or acyl-chain analogs, this intrinsic subtype preference is a quantifiable property that may not be preserved across analogs with altered amide geometry or length.

Muscarinic receptor pharmacology GPCR ligand profiling CNS chemical biology

Physicochemical Differentiation: Computed Lipophilicity (clogP 2.25) and Polar Surface Area (TPSA 65.38 Ų)

Calculated molecular descriptors for CAS 1421493-88-0 include a clogP of 2.25 and a topological polar surface area (TPSA) of 65.38 Ų [1]. These values place the compound within favorable ranges for both oral bioavailability (Lipinski Rule of Five compliant: MW 339.44, HBD 1, HBA 6, RB 6) and potential CNS penetration (TPSA < 70 Ų). By comparison, the shorter-chain N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide analog is expected to have lower clogP and TPSA, while the 4-pyrimidinyl regioisomer (CAS 1421464-21-2) shares the same molecular formula but may exhibit altered intramolecular hydrogen-bonding patterns due to the shifted substitution position, potentially affecting both computed and experimentally observed properties. No experimentally measured logP or solubility data were identified for the target compound or its closest analogs in accessible authoritative databases.

Physicochemical profiling Drug-likeness CNS multiparameter optimization

Structural Differentiation: 4-Phenylbutanamide Side Chain vs. Shorter or Heterocyclic Amide Analogs

The 4-phenylbutanamide moiety of CAS 1421493-88-0 provides an extended hydrophobic linker (four methylene units terminating in a phenyl ring) connecting the amide carbonyl to the terminal aromatic group. This contrasts with the furan-2-carboxamide analog (CAS 1421457-52-4), which replaces the flexible alkyl chain and terminal phenyl with a conformationally restricted, heteroaromatic furan ring [1], and with the acetamide analog, which bears only a methyl group [2]. In the broader piperazinyl-pyrimidine kinase inhibitor patent landscape, variations in the amide substituent length and aromatic character are explicitly claimed as key SAR determinants governing target potency and selectivity [3]. The 4-phenylbutanamide chain may engage hydrophobic pockets or auxiliary binding sites inaccessible to shorter or more rigid amide substituents, but no direct enzymatic or cellular comparison data between these specific analogs were identified in curated public databases.

Structure-activity relationship Kinase inhibitor design Piperazinyl-pyrimidine scaffold

Recommended Application Scenarios for N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide (CAS 1421493-88-0) Based on Quantitative Evidence


Muscarinic M1 Receptor Chemical Probe Development and Subtype Selectivity Profiling

With a documented Ki of 156 nM at M1 and 8.8-fold selectivity over M2 [1], CAS 1421493-88-0 serves as a starting scaffold for medicinal chemistry optimization toward selective M1 muscarinic ligands. Researchers should procure the exact CAS-registered compound to ensure the M1/M2 selectivity baseline is preserved when generating SAR derivatives, as close analogs with altered amide substituents have not been profiled in the same assay system.

GPCR Panel Screening and Off-Target Selectivity Assessment

The curated M1 and M2 binding data provide anchor points for broader GPCR selectivity profiling. Procuring this compound for inclusion in a custom GPCR panel enables direct comparison with other piperazinyl-pyrimidine analogs and reference ligands, establishing a selectivity fingerprint based on empirically measured rather than inferred binding data [1].

Piperazinyl-Pyrimidine SAR Library Enumeration with Defined Physicochemical Constraints

The computed clogP (2.25) and TPSA (65.38 Ų) of CAS 1421493-88-0 place it within CNS-favorable chemical space [2]. Procurement of this exact compound as a physicochemical reference point enables systematic exploration of how amide chain modifications shift lipophilicity and polarity, using the 4-phenylbutanamide analog as a calibrated baseline against which shorter-chain or heterocyclic variants are compared.

BTK and Kinase Inhibition Follow-Up Studies Requiring Structural Authentication

Although BTK inhibition claims for this compound appear in vendor-associated materials and could not be independently verified in peer-reviewed literature or curated databases, the piperazinyl-pyrimidine scaffold is a recognized kinase-inhibitor pharmacophore [3]. Laboratories intending to evaluate BTK or other kinase activity should procure CAS 1421493-88-0 with full analytical certification (NMR, HPLC purity ≥95%) and independently confirm target engagement, as regioisomeric or amide-truncated analogs may exhibit divergent kinase inhibition profiles.

Quote Request

Request a Quote for N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.